4-Methoxy-7-methyl-benzo[d]isothiazole is a heterocyclic compound that belongs to the class of benzoisothiazoles, which are characterized by a benzene ring fused to an isothiazole moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of methoxy and methyl substituents can influence its pharmacological properties, making it a subject of interest for further research.
The compound can be synthesized through various chemical methods, which involve the manipulation of precursor molecules containing sulfur and nitrogen atoms. The literature provides several synthetic routes that highlight the versatility of benzo[d]isothiazoles in organic synthesis.
4-Methoxy-7-methyl-benzo[d]isothiazole is classified under the following categories:
The synthesis of 4-methoxy-7-methyl-benzo[d]isothiazole can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of 4-methoxy-7-methyl-benzo[d]isothiazole consists of:
4-Methoxy-7-methyl-benzo[d]isothiazole can participate in various chemical reactions, including:
The specific conditions for these reactions vary based on the desired outcome and may include:
The mechanism of action for compounds like 4-methoxy-7-methyl-benzo[d]isothiazole often involves interaction with biological targets such as enzymes or receptors.
Biological assays have shown that derivatives containing methoxy and methyl groups exhibit varying degrees of inhibitory activity against targets like H+/K+ ATPase, suggesting potential therapeutic applications .
Key physical properties include:
Chemical properties relevant to 4-methoxy-7-methyl-benzo[d]isothiazole include:
Relevant data from studies indicate that variations in substituents significantly affect both solubility and reactivity .
4-Methoxy-7-methyl-benzo[d]isothiazole has potential applications in various scientific fields:
Research continues to explore its full potential across these domains, indicating a promising future for this compound in both academic and industrial settings.
The benzo[d]isothiazole scaffold, particularly the 4-methoxy-7-methyl derivative, emerged as a critical pharmacophore in the early 2010s during targeted searches for selective allosteric modulators of G-protein-coupled receptors (GPCRs). Early work by the Molecular Libraries Probe Production Centers Network (MLPCN) identified this core structure in high-throughput screens aimed at discovering muscarinic acetylcholine receptor M4 (M4R) positive allosteric modulators (PAMs). Compound ML293 (N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide), featuring this core, was reported in 2012 as a novel, selective, and brain-penetrant M4 PAM with an EC50 of 1.3 µM and a 14.6-fold leftward shift of the acetylcholine concentration-response curve [2] [3]. This discovery filled a crucial gap in neuroscience drug discovery, as orthosteric agonists like xanomeline suffered from poor receptor subtype selectivity due to high homology in acetylcholine binding sites across muscarinic receptors [1]. The strategic shift toward allosteric modulators leveraged the structural uniqueness of benzo[d]isothiazole derivatives to achieve unprecedented receptor specificity, positioning them as essential tool compounds for probing neural circuits dysregulated in schizophrenia and Alzheimer’s disease [1] [9].
The 4-methoxy-7-methyl-benzo[d]isothiazole scaffold possesses distinct electronic and steric properties that underpin its pharmacophoric utility:
Table 1: Impact of Substituents on 4-Methoxy-7-methyl-benzo[d]isothiazole Pharmacological Profiles
Position | Modification | Biological Effect | Reference |
---|---|---|---|
C2 | Iso-nicotinamide | Optimal M4 PAM activity (EC50 = 1.3 µM; 14.6-fold ACh curve shift) | [3] |
C2 | Reverse amide/sulfonamide | Loss of activity (e.g., compounds 29–49) | [3] |
C4 | Methoxy deletion | >10-fold reduction in potency (e.g., compound 56, EC50 = 2.8 µM) | [3] |
C7 | Methyl deletion | Reduced brain penetration (B:P ratio <0.5 vs. 0.85 in ML293) | [2] |
Structure-activity relationship (SAR) studies revealed that substitutions at the C2 position tolerate diverse heteroaryl groups (e.g., pyridyl, pyrazinyl), but reverse amides, ureas, or sulfonamides abrogate activity. This highlights the scaffold’s role as a versatile template for bioisosteric optimization in drug design [3] [6].
The 4-methoxy-7-methyl-benzo[d]isothiazole core demonstrates multifaceted therapeutic potential by modulating key pathological pathways:
Table 2: Therapeutic Targets of 4-Methoxy-7-methyl-benzo[d]isothiazole Derivatives
Disease Area | Molecular Target | Compound Example | Activity |
---|---|---|---|
Schizophrenia | Muscarinic M4 receptor | ML293 | PAM (EC50 = 1.3 µM; 14.6-fold ACh shift) |
Epilepsy/Neurodegeneration | AMPA receptors | TC-2 | NAM (IC50 = 3.02–3.20 µM) |
Tuberculosis | MurB/MurE ligases | Thiazolidinone hybrids | Mtb IC50 = 7.7 µM |
Cancer | CDK2/VEGFR2 | Benzothiazole-ureas | CDK2 IC50 = 48 nM; VEGFR2 IC50 = 82 nM |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1